![molecular formula C24H39FeOP2+ B13390231 Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine ligands. The presence of both di-tert-butylphosphino and phenylphosphinoyl groups imparts unique steric and electronic properties to the molecule, making it a valuable ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves several key steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which can be achieved through the reaction of ferrous chloride with cyclopentadienyl sodium.
Introduction of Phosphine Ligands: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the selective formation of the desired product.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene in its enantiomerically pure form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene core, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine ligands, resulting in the formation of phosphine oxides.
Substitution: The compound is prone to substitution reactions, where the phosphine ligands can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of new ferrocene derivatives with different phosphine ligands.
Applications De Recherche Scientifique
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its ability to facilitate complex chemical transformations.
Mécanisme D'action
The mechanism of action of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets and pathways:
Catalytic Activity: The compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
Molecular Targets: The ferrocene core and phosphine ligands interact with substrates and reagents, enabling selective transformations.
Pathways Involved: The compound participates in pathways involving electron transfer, bond formation, and bond cleavage, contributing to its versatility in catalysis.
Comparaison Avec Des Composés Similaires
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Unlike (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene, dppf has two diphenylphosphino groups, which impart different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane (dppe): This compound lacks the ferrocene backbone, resulting in different reactivity and applications.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): The presence of bulky dicyclohexylphosphino groups in dcpe leads to distinct steric effects compared to (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene.
Propriétés
Formule moléculaire |
C24H39FeOP2+ |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2 |
Clé InChI |
RMJTVESITBPOLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


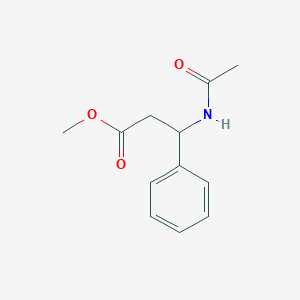
![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)
![1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390168.png)

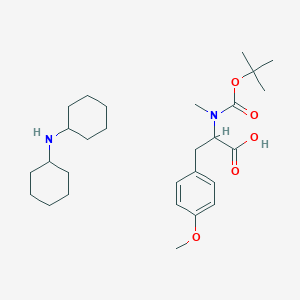
![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
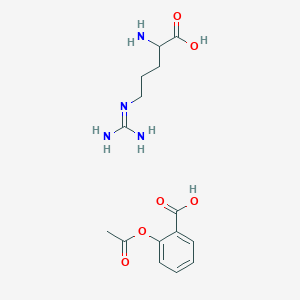
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
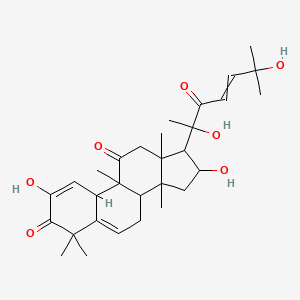
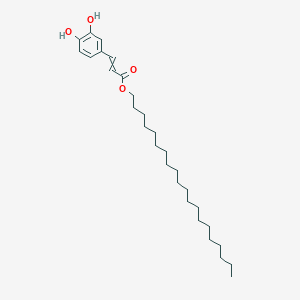
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
